![molecular formula C13H9F2NO3 B2947209 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid CAS No. 2248305-62-4](/img/structure/B2947209.png)
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid (DFMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFMP is a pyridine-based compound that contains a benzoic acid moiety with a difluoromethyl group attached to the pyridine ring.
科学的研究の応用
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In materials science, 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been used as a building block for the synthesis of novel polymers and materials. In agriculture, 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to have herbicidal activity against various weed species.
作用機序
The exact mechanism of action of 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid is not fully understood, but it is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways. 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
生化学的および生理学的効果
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to exhibit potent anti-inflammatory and anti-cancer activities in various in vitro and in vivo models. 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in various cancer models.
実験室実験の利点と制限
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has several potential applications in various fields, and future research should focus on further elucidating its mechanism of action and exploring its potential therapeutic uses. Some possible future directions for research on 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid include the development of novel 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid-based drugs for the treatment of inflammatory diseases and cancer, the synthesis of novel 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid-based materials for use in electronics and energy storage devices, and the development of new herbicides based on 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid.
合成法
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Ullmann reaction. The most commonly used method for synthesizing 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-(difluoromethyl)pyridine-2-boronic acid with 4-iodo-2-hydroxybenzoic acid in the presence of a palladium catalyst.
特性
IUPAC Name |
4-[3-(difluoromethyl)pyridin-2-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c14-11(15)10-2-1-7-16-12(10)19-9-5-3-8(4-6-9)13(17)18/h1-7,11H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMXLZBJSDZKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

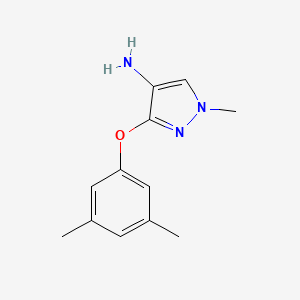
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorobenzenesulfonamido)benzamide](/img/structure/B2947128.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide](/img/no-structure.png)
![4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2947131.png)
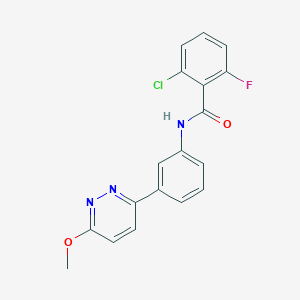
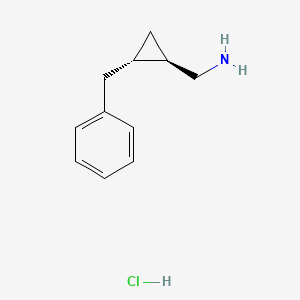
![2-[(3,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2947136.png)
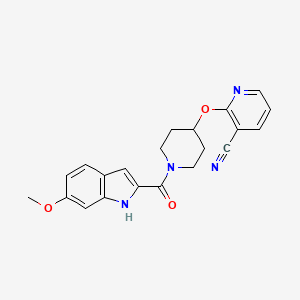
![4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2947141.png)
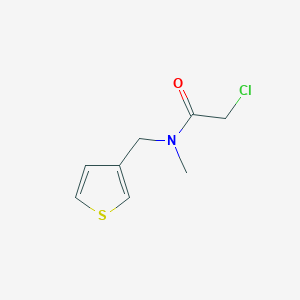
![(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2947143.png)
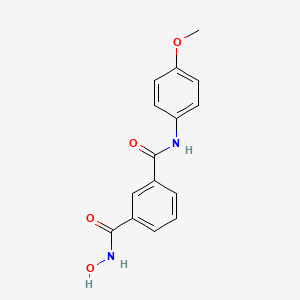
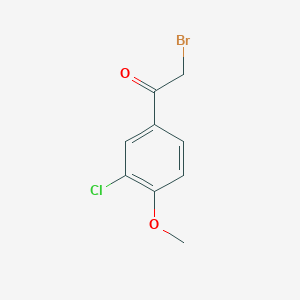
![ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2947147.png)